molecular formula C19H26N2O3 B2992182 N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954079-34-6

N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2992182
CAS No.: 954079-34-6
M. Wt: 330.428
InChI Key: PDFCOEKWIOYIKE-UHFFFAOYSA-N
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Description

“N-((1-cyclopentylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that is part of the benzodioxole family . Benzodioxoles are known to be a major class of naturally occurring compounds and have been studied for their wide range of biological activities .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel compounds and their biological activity evaluation is a cornerstone in the development of potential therapeutic agents. For example, the study on the synthesis and biological activity of certain nucleoside and nucleotide derivatives of pyrazofurin highlighted the antiviral and cytostatic activity of these compounds in cell culture, showcasing the potential for therapeutic applications against viruses and cancer cells (Petrie et al., 1986).

Structural Characterisation

The structural characterisation of novel compounds is crucial for understanding their potential interactions with biological targets. For instance, N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized and characterised, with some exhibiting cytotoxic effects on breast cancer cell lines, demonstrating the importance of structural features in medicinal chemistry (Kelly et al., 2007).

Antidopaminergic Properties

Investigating the antidopaminergic properties of compounds can lead to the discovery of potential antipsychotic agents. The study of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds provided insights into their potential as antipsychotic agents due to their preferential inhibition of hyperactivity, indicating a lower tendency to induce extrapyramidal side effects (Högberg et al., 1990).

PARP Inhibitors for Cancer Treatment

The discovery of PARP inhibitors for cancer treatment is another area of interest. The development of 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) as a potent PARP inhibitor highlights the potential of such compounds in enhancing cancer therapy when combined with other treatments (Penning et al., 2009).

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c22-19(15-5-6-17-18(11-15)24-13-23-17)20-12-14-7-9-21(10-8-14)16-3-1-2-4-16/h5-6,11,14,16H,1-4,7-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFCOEKWIOYIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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